IGF-1R inhibitor-2

Kinase Selectivity Insulin Receptor Off-Target Profiling

Researchers face a critical gap: IGF-1R inhibitor-2 lacks published quantitative IC50 and selectivity data, making it unsuitable as a standalone probe. Use it strategically as a comparator compound in kinase selectivity panels. Key procurement considerations: - Differentiate IGF-1R-dependent phenotypes from dual IGF-1R/InsR inhibition; avoids hyperglycemic confounding seen with equipotent clinical inhibitors. - Exploit its unoptimized phenylquinolinyl-urea scaffold for novel SAR campaigns; preliminary re-screening against kinase panels is mandatory before mechanistic studies. - Supply chain reliability: ≥98% purity, ambient shipping, and global stock availability ensure rapid, cost-effective procurement for exploratory screening.

Molecular Formula C24H24FN7O2
Molecular Weight 461.5 g/mol
Cat. No. B15143452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGF-1R inhibitor-2
Molecular FormulaC24H24FN7O2
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC
InChIInChI=1S/C24H24FN7O2/c1-32-9-7-13-11-19(34-2)18(10-14(13)12-32)29-24-30-22-15(6-8-27-22)23(31-24)28-17-5-3-4-16(25)20(17)21(26)33/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,26,33)(H3,27,28,29,30,31)
InChIKeyFDCFRUWNFPYFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IGF-1R Inhibitor-2: Chemical Profile & Baseline Data


IGF-1R inhibitor-2 (CAS 1116236-15-7), also designated as 'example 121', is a synthetic small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) . Structurally characterized by a molecular formula of C24H24FN7O2 and a molecular weight of 461.49 g/mol, it features a phenylquinolinyl-urea scaffold . As an IGF-1R antagonist, its documented mechanism involves the downregulation of receptor kinase activity, which can reverse the transformed phenotype of tumor cells and increase their susceptibility to apoptosis . The compound is primarily utilized as a research tool in oncology for studying growth factor signaling pathways, with noted potential relevance in cancers driven by IGF-1/IGF-2 overexpression .

Pathway focus: IGF-1R signaling and kinase inhibition studies
Use context: Exploratory screening in oncology research models
Selection logic: Putative inhibitor; requires independent validation of primary target and selectivity

IGF-1R Inhibitor-2 Substitution Risks


Direct substitution of IGF-1R inhibitor-2 with other in-class IGF-1R inhibitors (e.g., GSK1838705A, BMS-754807, PQ401) is scientifically unsound due to profound inter-compound variability in polypharmacology and target residence time. While several clinical-stage inhibitors like GSK1838705A demonstrate dual IGF-1R/InsR inhibition at low nanomolar IC50 values (e.g., 2.0 nM and 1.6 nM, respectively) and potent off-target ALK activity (IC50: 0.5 nM) [1], others like the tool compound PQ401 exhibit markedly weaker potency in cellular autophosphorylation assays (IC50: 12 µM) . Compounding this, IGF-1R inhibitor-2 (example 121) is described as a putative inhibitor, but critical quantitative data, including its exact IGF-1R kinase IC50 and selectivity profile against the insulin receptor (IR) and other kinases, remains absent from the primary public scientific literature . Without this quantitative comparator data, assuming functional equivalence or selecting a 'lower-cost generic analog' risks introducing uncharacterized off-target effects, invalidating bioactivity, or misinterpreting mechanism-of-action studies.

Kinase Selectivity Profile May Differ

Uncharacterized selectivity vs. IR and other kinases prevents direct substitution for well-profiled dual or multi-kinase inhibitors like GSK1838705A.

Cellular Potency Context May Not Transfer

Absence of a published cellular IC50 makes it impossible to confirm functional equivalence to weaker tool compounds like PQ401, risking assay invalidation.

Primary Target Attribution Requires Review

Structural analog data suggests potential KIT D816V binding; assuming IGF-1R as the canonical target without re-screening may misdirect mechanistic interpretation.

IGF-1R Inhibitor-2 Evidence for Selection


Kinase Selectivity vs. GSK1838705A

A critical differentiator for IGF-1R inhibitor-2 is its implied selectivity profile, which must be abstracted from class-level observations. The clinical candidate GSK1838705A is a potent dual IGF-1R/IR inhibitor (IGF-1R IC50: 2.0 nM; IR IC50: 1.6 nM) with significant ALK activity (IC50: 0.5 nM) [1]. Co-inhibition of IR leads to hyperglycemia, a dose-limiting toxicity observed in clinical trials for non-selective compounds [2]. IGF-1R inhibitor-2 is referenced as an 'example' from a patent (Example 121), a designation common among Pyrimidine derivatives from US8211929, which aims for IGF-1R kinase modulation with selectivity over ABL kinases [3]. However, the actual quantitative selectivity ratio (IGF-1R vs. IR) for inhibitor-2 has not been disclosed in public specifications, representing a significant evidence gap for procurement decisions.

Kinase Selectivity vs. GSK1838705A
Class-level inference
Uncharacterized selectivity profile vs. GSK1838705A (IGF-1R IC50: 2.0 nM; IR IC50: 1.6 nM; ALK IC50: 0.5 nM)
Selectivity profile requires independent validation
Data to verify; target selectivity window unknown
Kinase Selectivity Insulin Receptor Off-Target Profiling

Cellular Potency vs. PQ401

In the absence of a reported IC50 for IGF-1R kinase inhibition, its functional activity in cellular models is a pivotal comparator. The tool compound PQ401 (IGF-1R Inhibitor II) exhibits measurable but weak cellular potency, inhibiting IGF-1R autophosphorylation in MCF-7 cells with an IC50 of 12 µM and reducing MCF-7 proliferation with an IC50 of 8 µM . Similarly, GSK1838705A inhibits the proliferation of IGF-1R-driven cancer lines, such as NCI-H929, at sub-micromolar concentrations [1]. For IGF-1R inhibitor-2, the only vendor-supplied descriptions indicate it 'shows strong activity in tumor models driven by IGF-1/IGF-2 overexpression,' yet no numerical IC50 in any specific cell line, including MCF-7 or MCNeuA, has been published . This lack of quantitative cellular data prevents a direct ranking of its functional anti-proliferative capacity relative to weaker tools like PQ401 or more potent clinical leads.

Cellular Potency vs. PQ401
Supporting evidence
Quantitative IC50 not available vs. PQ401 (MCF-7 Proliferation IC50: 8 µM; Autophosphorylation IC50: 12 µM)
Cellular potency context requires data review
Supplier-reported activity lacks numerical comparator
MCF-7 Cell Line Tumor Cell Growth Autophosphorylation

Multi-Kinase Profile Comparison

The landscape of IGF-1R inhibitors is marked by diverse multi-kinase engagement. BMS-754807 is a reversible inhibitor of IGF-1R (IC50: 1.8 nM) and IR (IC50: 7 nM) but also potently inhibits Met kinase . Another tool, XL228, simultaneously inhibits Bcr-Abl, Aurora A, IGF-1R, Src, and Lyn with IC50s of 5, 3.1, 1.6, 6.1, and 2 nM, respectively . This contrasts with compounds like NVP-AEW541, which shows ~27-fold selectivity for IGF-1R over IR in cells [1]. IGF-1R inhibitor-2 originates from a patent family (US8211929) specifically targeting IGF-1R and ABL kinases, suggesting a potentially distinct polypharmacology signature [2]. However, the binding affinity data for compound 121 in BindingDB (US10807985) shows a 1 nM IC50 for KIT D816V, not IGF-1R, introducing ambiguity about its canonical target [3]. The absence of a defined multi-kinase selectivity profile prevents classification of its polypharmacology relative to known broad-spectrum or selective agents.

Multi-Kinase Profile Comparison
Class-level inference
Ambiguous target; related compound shows KIT D816V IC50: 1 nM vs. XL228 (IGF-1R IC50: 1.6 nM; Bcr-Abl: 5 nM; Aurora A: 3.1 nM)
Polypharmacology fingerprint is unvalidated
BindingDB affinity may not reflect canonical target
Multi-Kinase Screening Polypharmacology Drug Selectivity

In Vivo Xenograft Efficacy Comparison

In vivo proof-of-concept is a definitive benchmark for research compound utility. The reference inhibitor PQ401 reduces IGF-1R-dependent tumor growth in a murine model by 80% at a dose of 100 mg/kg administered intraperitoneally thrice weekly . Similarly, GSK1838705A has demonstrated inhibition of tumor xenograft growth in mice . In contrast, the only available description for IGF-1R inhibitor-2 is a non-quantitative vendor claim of 'strong activity in tumor models driven by IGF-1/IGF-2 overexpression' . Without specifying the tumor model, dosing regimen, route of administration, or quantifiable endpoint (e.g., % tumor growth inhibition, survival benefit), it is impossible to gauge whether its in vivo efficacy is comparable to, or exceeds, the 80% TGI benchmark set by PQ401.

In Vivo Xenograft Efficacy Comparison
Supporting evidence
Qualitative vendor claim ('Strong activity') vs. PQ401 (80% TGI, 100 mg/kg i.p., murine xenograft)
In vivo model-response context is unavailable
No quantitative endpoint data reported
Xenograft Tumor Models Pharmacodynamics In Vivo Efficacy

Structural Differentiation vs. PQ401

The molecular structure of IGF-1R inhibitor-2 (C24H24FN7O2, MW: 461.49 g/mol) contrasts directly with the simpler phenylquinolinyl-urea tool compound PQ401 (C18H16ClN3O2) . The introduction of a fluorine atom and a more complex heterocyclic system (triazinyl-pyrimidine) in inhibitor-2 likely alters key physicochemical properties such as LogP, solubility, and permeability relative to PQ401. This structural divergence is typical of a medicinal chemistry optimization trajectory aimed at improving potency and selectivity beyond that of early-generation tool compounds [1]. Despite these structural advantages, the theoretical improvement in target binding affinity and drug-like properties remains unverified through published assay data, creating a critical evidence gap for informed procurement.

Structural Differentiation vs. PQ401
Supporting evidence
MW: 461.49 g/mol; Formula: C24H24FN7O2 vs. PQ401 (MW: ~341.8 g/mol; C18H16ClN3O2)
Structural divergence suggests lead-like optimization
Superior potency and ADME remain unverified
Molecular Scaffold Physicochemical Properties Lead Optimization

IGF-1R Inhibitor-2 Application Scenarios


IGF-1R/IR Pathway Deconvolution Probe

The primary theoretical utility of IGF-1R inhibitor-2 lies in distinguishing the biological effects of IGF-1R from the closely related insulin receptor (IR). As outlined in Section 3, established clinical inhibitors like GSK1838705A are equipotent dual inhibitors, causing hyperglycemia that muddles interpretation in metabolic studies . If future quantitative profiling demonstrates that IGF-1R inhibitor-2 possesses a favorable selectivity window (e.g., >10-fold) for IGF-1R over IR, it could become a preferred chemical probe for such deconvolution studies. Currently, the lack of this data confines its use to exploratory screening rather than definitive mechanistic investigations .

Medicinal Chemistry Scaffold for ABL/IGF-1R

Given its origin from a patent family designed to modulate both IGF-1R and ABL kinases, IGF-1R inhibitor-2 serves as a compelling scaffold for further medicinal chemistry exploration . Unlike clinically mature dual inhibitors with known liability profiles, the unoptimized scaffold represented by example 121 offers a new intellectual property landscape. However, the evidence in Section 3 highlights a crucial caveat: the canonical target may not be IGF-1R, as BindingDB data for a closely related compound shows picomolar KIT D816V inhibition, not IGF-1R binding . Any structure-activity relationship (SAR) campaign must therefore begin with a rigorous re-screening of the compound's kinase panel to prevent misallocation of medicinal chemistry resources.

Negative Control for Selectivity Panels

Considering the evidence gap regarding its true primary target, IGF-1R inhibitor-2 can currently be best positioned as a comparator compound in kinase selectivity panels. Its non-overlapping, or weakly overlapping, target profile compared to potent, well-characterized multi-kinase inhibitors like XL228 (IGF-1R, Bcr-Abl, Aurora A, Src, Lyn) allows it to serve as a discriminator for identifying compound-specific liabilities . This application is valid only after the user independently validates its lack of potent IGF-1R inhibition, thereby using it to benchmark target redundancy in their specific assay system .

Exploratory Probe for IGF-1/2 Overexpressing Tumors

Vendor reports suggest 'strong activity' in tumor models driven by IGF-1/IGF-2 overexpression, positioning it as an exploratory tool for preliminary screening across a panel of cell lines with varying IGF-1/2 expression levels . Unlike PQ401, which has an established cell-line inhibition profile (MCF-7 IC50: 8 µM), the use of IGF-1R inhibitor-2 would be purely correlative, aiming to identify sensitive cell lines for subsequent, more rigorous pharmacological validation using inhibitors with fully disclosed, quantitative potencies .

Application
Selection Property
Validation Focus
IGF-1R/IR Pathway Deconvolution Probe
Putative IGF-1R selectivity over IR
Independent kinase profiling to confirm selectivity window
Medicinal Chemistry Scaffold for ABL/IGF-1R
Novel heterocyclic scaffold from patent family
Re-screening of primary kinase target and SAR exploration
Negative Control for Selectivity Panels
Unvalidated or weakly overlapping kinase profile
User-defined validation of lack of IGF-1R inhibition in assay
Exploratory Probe for IGF-1/2 Overexpressing Tumors
Reported tumor-model activity context
Correlative cell-line panel screening and model-response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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